molecular formula C13H8BrClO B1334059 3-Bromo-4'-chlorobenzophenone CAS No. 75762-56-0

3-Bromo-4'-chlorobenzophenone

Cat. No.: B1334059
CAS No.: 75762-56-0
M. Wt: 295.56 g/mol
InChI Key: JDSRHMLEPCMXHS-UHFFFAOYSA-N
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Description

3-Bromo-4’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4’-chlorobenzophenone can be synthesized through a multi-step reaction procedure starting from 3-bromo-4-chlorobenzoic acid. The synthesis involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for 3-Bromo-4’-chlorobenzophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chlorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Bromo-4’-chlorobenzophenone include:

Major Products Formed

The major products formed from the reactions of 3-Bromo-4’-chlorobenzophenone depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzophenone derivatives.

Scientific Research Applications

3-Bromo-4’-chlorobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its anticancer properties may be related to its ability to interfere with cellular metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-4’-chlorobenzophenone include:

Uniqueness

3-Bromo-4’-chlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHMLEPCMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373599
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75762-56-0
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75762-56-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the research provide regarding the bonding nature and electronic properties of 3-bromo-4'-chlorobenzophenone?

A1: The research utilizes computational methods to investigate the vibrational energies and electronic properties of this compound. [] While the abstract doesn't specify the exact computational methods employed, it highlights that the study analyzes the molecule's vibrational frequencies, which can provide insights into the strength and nature of its chemical bonds. Additionally, the investigation of electronic properties likely involves exploring the molecule's electron distribution, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with other molecules.

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